![molecular formula C16H12F3N3O2S2 B2379097 N-[2-(trifluorométhyl)phényl]-2-[(3-méthyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acétamide CAS No. 1252917-63-7](/img/structure/B2379097.png)

N-[2-(trifluorométhyl)phényl]-2-[(3-méthyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

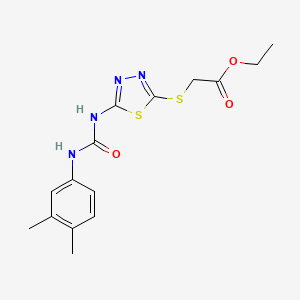

2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12F3N3O2S2 and its molecular weight is 399.41. The purity is usually 95%.

BenchChem offers high-quality 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Électrolytes polymères conducteurs d'ions uniques

Le composé peut être utilisé dans la synthèse d'électrolytes polymères conducteurs d'ions uniques (SIPE). Il est obtenu par une réaction de copolymérisation par transfert de chaîne addition-fragmentation réversible (RAFT) de l'acrylate de 2-(3-(6-méthyl-4-oxo-1,4-dihydropyrimidin-2-yl)uréido)méthyle (UPyMA). Le SIPE résultant présente des liaisons hydrogène et est combiné avec du méthacrylate de méthyl éther de poly(éthylène glycol) (PEGMA) et de l'imide de lithium 4-styrènesulfonyl (phénylsulfonyl) (SSPSILi) .

Semi-conducteurs organiques

Le composé peut être utilisé dans la conception et la synthèse de semi-conducteurs organiques dopés aux protons. Ces semi-conducteurs peuvent être dopés par un acide protonique en solution et à l'état solide, ce qui entraîne une large absorption dans la plage du proche infrarouge correspondant à l'absorption de polarons et de bipolarons .

Membranes d'électrolyte

Le composé peut être utilisé dans la fabrication de membranes d'électrolyte. Les membranes résultantes présentent une structure de réseau hautement poreuse, une excellente stabilité thermique (>300 °C) et une résistance mécanique élevée (17,3 MPa). La membrane composite SIPE/PVDF-HFP sans sel de lithium préparée présente une conductivité ionique élevée de 2,78 × 10 –5 S cm –1 à 30 °C .

Batteries au lithium métal

Le composé peut être utilisé dans le développement de batteries au lithium métal (LMB). Le SIPE et les électrodes de lithium métallique forment une interface stable pendant le processus de plaquage/déplaquage du lithium, ce qui peut supprimer la croissance des dendrites de lithium dans les LMB .

Batteries au phosphate de fer de lithium

Le composé peut être utilisé dans le développement de batteries au phosphate de fer de lithium. Ces batteries présentent une excellente durée de vie cyclique et des performances de vitesse à 60 ou 25 °C .

Préparation à grande échelle

Le composé peut être synthétisé via une voie qui englobe moins de réactions secondaires, simplifie le processus de synthèse et d'isolement et augmente le rendement avec une pureté plus élevée, le rendant ainsi adapté à la préparation à grande échelle .

Mécanisme D'action

Mode of Action

It’s possible that the compound binds to its target(s), altering their function and leading to changes within the cell . The presence of the thieno[3,2-d]pyrimidin-2-yl group could suggest a potential interaction with nucleic acids or proteins .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other thieno[3,2-d]pyrimidin-2-yl compounds, it may affect pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

The compound has a polar surface area of 125 Ų, which is within the range generally associated with good oral bioavailability . Its LogP value of 1.96 suggests it has a balance of hydrophilic and lipophilic properties, which could facilitate absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular functions, induce or inhibit signaling pathways, or modulate gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other thieno[3,2-d]pyrimidin compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .

Cellular Effects

It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, or altering gene expression

Temporal Effects in Laboratory Settings

Future studies should investigate these aspects to better understand the temporal dynamics of this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide in animal models have not been reported. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It would be interesting to investigate whether this compound interacts with any enzymes or cofactors, and whether it affects metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate whether this compound interacts with any transporters or binding proteins, and whether it affects its localization or accumulation .

Propriétés

IUPAC Name |

2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-5-3-2-4-9(10)16(17,18)19/h2-7H,8H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJULIHJRHYBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B2379020.png)

![6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline](/img/structure/B2379024.png)

![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)

![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2379031.png)

![4-Amino-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2379036.png)